molecular formula C10H13N3O B8193567 (R)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole

(R)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8193567
M. Wt: 191.23 g/mol
InChI Key: AYMSXIFDZOUXRX-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole is a chiral compound with potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring an oxazole ring fused with a pyrazine moiety, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrazine derivative with an isopropyl-substituted oxirane in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of ®-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole may involve large-scale batch or continuous flow processes. These methods are optimized for yield and purity, often employing advanced purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

®-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyrazine or oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydrooxazole derivatives

Scientific Research Applications

Chemistry

In chemistry, ®-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms or as a ligand in the development of new drugs. Its ability to interact with biological macromolecules makes it a valuable tool in the study of biochemical processes.

Medicine

In medicine, ®-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole has potential applications as a therapeutic agent. Its unique structure and reactivity profile make it a candidate for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions allows for the creation of materials with tailored functionalities for specific applications.

Mechanism of Action

The mechanism of action of ®-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole: The enantiomer of the compound, with similar but distinct properties.

    4-Isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole: A structurally similar compound with a pyridine ring instead of a pyrazine ring.

    4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole: Another similar compound with a quinoline ring.

Uniqueness

®-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole is unique due to its specific stereochemistry and the presence of both an oxazole and a pyrazine ring. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(4R)-4-propan-2-yl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-7(2)9-6-14-10(13-9)8-5-11-3-4-12-8/h3-5,7,9H,6H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMSXIFDZOUXRX-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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